![molecular formula C13H17NO2 B7581630 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid, also known as BACCA, is a synthetic compound with potential therapeutic applications. BACCA belongs to the class of cyclopropyl-containing amino acids and has a unique molecular structure that makes it a promising candidate for drug development.
Scientific Research Applications
2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of inflammatory diseases. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid is not fully understood. However, it is believed that 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid exerts its therapeutic effects by modulating various signaling pathways in the body. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid inhibits the production of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In vivo studies have shown that 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid reduces inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has also been shown to have low toxicity and high stability. However, there are some limitations to using 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid in lab experiments. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has poor solubility in water, which can make it difficult to administer in vivo. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid also has limited bioavailability, which can limit its efficacy in vivo.
Future Directions
There are several future directions for 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid research. One area of research is to investigate the potential of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate the potential of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid as a chemotherapeutic agent for various types of cancer. Further studies are also needed to elucidate the mechanism of action of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid and to improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid is a synthetic compound with potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and modulate various signaling pathways in the body. 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid involves the reaction of benzylamine with cyclopropylcarboxylic acid under acidic conditions. The reaction yields 2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-2-cyclopropylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(9-10-5-3-2-4-6-10)12(13(15)16)11-7-8-11/h2-6,11-12H,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOVGWLRWGJFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)
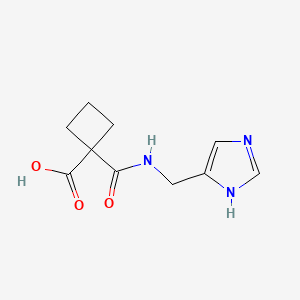
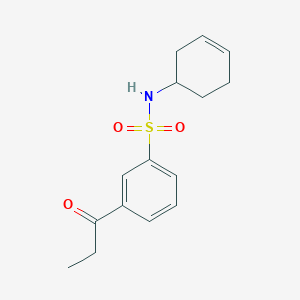

![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)
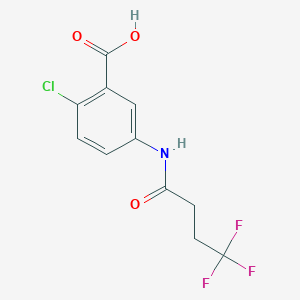
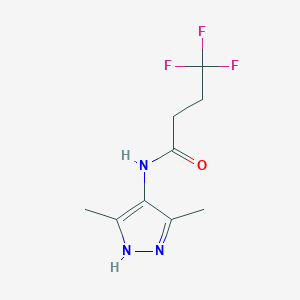
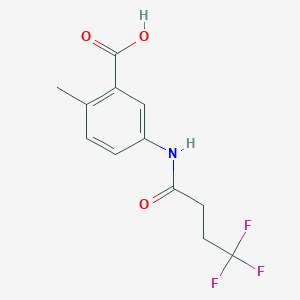
![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)